
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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描述
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H25F3N4O and its molecular weight is 394.442. The purity is usually 95%.
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科学研究应用
Potential Applications
Based on its structural features, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may have potential applications in:
- Pharmaceutical Research: Due to its complex structure, this compound may be valuable in medicinal chemistry and drug discovery.
- Biological Applications: The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.
- Molecular Interaction Studies: Molecular docking and dynamics simulations could study the interactions of this compound with potential target proteins.
Several compounds share structural similarities with this compound.
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-Methylpiperazin-1-yl)-3-trifluoromethylbenzamide | Similar benzamide core; lacks pyrrole | Potential anticancer activity |
4-Methoxy-N-(pyridin-3-yl)benzamide | Contains a pyridine instead of pyrrole | Known for anti-inflammatory effects |
3-Trifluoromethyl-N-piperidinylbenzamide | Contains piperidine instead of piperazine | Exhibits neuropharmacological effects |
These compounds highlight the versatility of the benzamide framework and its potential for diverse biological activities. The unique combination of piperazine and pyrrole moieties in this compound may confer distinct properties compared to these analogs, warranting further investigation into its specific mechanisms of action.
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the core scaffold of this compound?
The compound’s synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use of coupling agents like HBTU or BOP with Et3N in THF to activate carboxylic acids for nucleophilic attack by amines .
- Piperazine functionalization : Alkylation or reductive amination to introduce the 4-methylpiperazine moiety, often under basic conditions (e.g., K2CO3) .
- Purification : Silica gel column chromatography (e.g., hexane/EtOAc gradients) and recrystallization for intermediates and final products . Key considerations: Optimize reaction time (e.g., 12–24 hours for coupling) and stoichiometric ratios to minimize byproducts.
Q. How can structural confirmation be rigorously validated?
- NMR spectroscopy : Analyze 1H and 13C NMR to verify substituent integration and stereochemistry. For example, the trifluoromethyl group (δ ~120–125 ppm in 13C) and pyrrole protons (δ 6.2–6.5 ppm in 1H) should align with expected shifts .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and HRMS for exact mass validation .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMF or DMSO for initial dissolution (0.1–1 mM).
- Aqueous stability : Test in PBS (pH 7.4) with <5% degradation over 24 hours at 37°C. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modular substitutions : Replace the trifluoromethyl group with Cl, Br, or CF3O to assess electronic effects on target binding. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Piperazine variants : Compare 4-methylpiperazine with morpholine or thiomorpholine to evaluate steric and electronic impacts on pharmacokinetics .
- Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition IC50) to identify critical pharmacophores.
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against hypothesized targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
Q. How can metabolic stability be assessed in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .
Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. MS)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine CH2 groups) .
- High-resolution mass spectrometry : Differentiate isobaric impurities (e.g., Cl vs. CF3 substituents) .
- X-ray crystallography : Confirm absolute configuration if chiral centers are present .
Q. Methodological Notes
- Contradiction handling : If synthetic yields vary (e.g., 40–61% in similar compounds ), optimize stoichiometry (1.2 eq. coupling agent) or switch to microwave-assisted synthesis for faster kinetics.
- Data reproducibility : Standardize purification protocols (e.g., identical column dimensions, solvent batches) to minimize variability in melting points or NMR shifts .
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-25-9-11-27(12-10-25)18(17-7-4-8-26(17)2)14-24-19(28)15-5-3-6-16(13-15)20(21,22)23/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOZYYCIPAEBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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